molecular formula C8H12N2O2 B8747630 (5,6-Dimethoxypyridin-3-yl)methanamine

(5,6-Dimethoxypyridin-3-yl)methanamine

Cat. No. B8747630
M. Wt: 168.19 g/mol
InChI Key: PABHHMBAQDHQQE-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 5,6-dimethoxynicotinonitrile (7-3, 0.600 g, 3.65 mmol, 1.0 equiv) in methanol (20 mL) under a nitrogen atmosphere was added Pearlman's catalyst (0.205 g, 0.292 mmol, 0.08 equiv, 20 weight percent) and concentrated HCl (2.44 mL), and the reaction was place under an atmosphere of hydrogen. After 2 h, the reaction was placed under an atmosphere of nitrogen and filtered through celite to remove the catalyst. The reaction mixture was dissolved in EtOAc, dried over MgSO4 and concentrated to an oily solid (7-4) of high purity. ESI+MS [M+H]+ C8H12N2O2 calc'd 169.1, found 169.1.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.205 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:11][CH3:12])=[N:5][CH:6]=[C:7]([CH:10]=1)[C:8]#[N:9].Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[CH:10]=[C:7]([CH2:8][NH2:9])[CH:6]=[N:5][C:4]=1[O:11][CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC=1C(=NC=C(C#N)C1)OC
Name
Quantity
2.44 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.205 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily solid (7-4) of high purity

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C(C=NC1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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